molecular formula C9H10N2O4 B1651829 3-(Dimethylamino)-4-nitrobenzoic acid CAS No. 1350540-04-3

3-(Dimethylamino)-4-nitrobenzoic acid

Cat. No.: B1651829
CAS No.: 1350540-04-3
M. Wt: 210.19
InChI Key: HMRMOFDVYIXAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance and Context of Substituted Benzoic Acids in Organic Chemistry

Substituted benzoic acids are a fundamental class of organic compounds characterized by a benzene (B151609) ring attached to a carboxyl group, with one or more additional functional groups modifying the ring. nbinno.com The nature and position of these substituents profoundly influence the molecule's physical and chemical properties, including its acidity, reactivity, and biological activity. nbinno.comchemicalbook.com Electron-withdrawing groups, such as the nitro group, tend to increase the acidity of the benzoic acid by stabilizing the conjugate base through inductive and resonance effects. chemicalbook.com Conversely, electron-donating groups, like the dimethylamino group, generally decrease acidity. nbinno.com

The interplay of these electronic effects, along with steric considerations, makes substituted benzoic acids invaluable tools in the study of reaction mechanisms and structure-activity relationships. They serve as crucial building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. nbinno.com The strategic placement of substituents allows for precise control over the regioselectivity of subsequent chemical transformations.

Historical Overview of Aminonitrobenzoic Acid Derivatives in Academic Inquiry

The study of aminobenzoic acid derivatives has a rich history, with compounds like para-aminobenzoic acid (PABA) being recognized for their biological significance. researchgate.net The introduction of a nitro group to the aminobenzoic acid scaffold, creating aminonitrobenzoic acids, opened new avenues for chemical synthesis and application. These compounds have historically been important as intermediates in the production of dyes and pigments. nbinno.com The presence of the amino group provides a site for diazotization reactions, a key step in the formation of azo dyes. nbinno.com

Furthermore, research into aminonitrobenzoic acid derivatives has been driven by their potential as precursors to a variety of heterocyclic compounds and other complex organic molecules. The nitro group can be readily reduced to a primary amino group, yielding a diamino benzoic acid derivative that can participate in a range of cyclization and condensation reactions. This versatility has made them a subject of sustained interest in synthetic organic chemistry.

Current Research Landscape and Emerging Areas for 3-(Dimethylamino)-4-nitrobenzoic Acid

While the broader class of aminonitrobenzoic acids has been explored, the specific isomer this compound remains a relatively understudied compound. Much of the available research focuses on its isomer, 4-(dimethylamino)-3-nitrobenzoic acid. guidechem.comuni.lusigmaaldrich.com However, the unique positioning of the dimethylamino and nitro groups in this compound suggests distinct electronic and steric properties that warrant further investigation.

Current research on related compounds, such as 3-methyl-4-nitrobenzoic acid derivatives, has shown potential in areas like the development of antifungal agents. researchgate.net This suggests that this compound and its derivatives could also exhibit interesting biological activities. Emerging areas of research for functionalized aromatic carboxylic acids include their use in materials science, for example, in the synthesis of metal-organic frameworks (MOFs) or as components of fluorescent probes. researchgate.netnih.gov The push towards more sustainable and environmentally friendly synthetic methods, such as biosynthetic pathways, also represents a promising future direction for the production of aminobenzoic acid derivatives. The exploration of this compound in these modern research contexts could unveil novel applications and expand our understanding of this intriguing molecule.

Chemical Properties of this compound

The fundamental chemical properties of this compound are presented in the table below.

PropertyValue
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
CAS Number 1350540-04-3

This data is compiled from available chemical databases.

Interactive Data Table: Related Aminonitrobenzoic Acid Derivatives

To provide context, the following interactive table compares the properties of this compound with its more studied isomers and related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C₉H₁₀N₂O₄210.191350540-04-3
4-(Dimethylamino)-3-nitrobenzoic acidC₉H₁₀N₂O₄210.1928096-56-2
4-(Methylamino)-3-nitrobenzoic acidC₈H₈N₂O₄196.1641263-74-5
4-Amino-3-nitrobenzoic acidC₇H₆N₂O₄182.131588-83-6
3-Amino-4-nitrobenzoic acidC₇H₆N₂O₄182.136348-91-0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(2)8-5-6(9(12)13)3-4-7(8)11(14)15/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRMOFDVYIXAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286731
Record name 3-(Dimethylamino)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350540-04-3
Record name 3-(Dimethylamino)-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350540-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethylamino)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Dimethylamino 4 Nitrobenzoic Acid and Its Analogs

Strategies for Constructing the Benzoic Acid Core with Nitrogen and Nitro Functionalities

The synthesis of 3-(Dimethylamino)-4-nitrobenzoic acid can be approached through several distinct routes, primarily involving the sequential or strategic introduction of the dimethylamino, nitro, and carboxylic acid functionalities onto a benzene (B151609) ring.

Reductive Alkylation Pathways for Dimethylamino Group Introduction

A common and efficient strategy involves a two-step process beginning with a suitably substituted nitrobenzoic acid. This pathway first reduces the nitro group to an amine, which is then methylated to yield the final dimethylamino group.

The initial step in this sequence is the reduction of a nitrobenzoic acid to an aminobenzoic acid. Catalytic hydrogenation is a widely employed method for this transformation due to its efficiency and clean reaction profiles. Various nitrobenzoic acid isomers, including m-nitrobenzoic acid, can be effectively hydrogenated to their corresponding aminobenzoic acids. google.com This process is typically carried out using a transition metal catalyst, such as palladium on charcoal (Pd/C). google.com

The reaction conditions can be optimized for high yield and selectivity. For instance, the hydrogenation can be performed in an aqueous solution where the nitrobenzoic acid is present as an alkali metal salt. google.com Operating at a controlled pH, typically between 5 and 7, and under moderate hydrogen pressures (e.g., less than 100 psig) can facilitate the selective reduction of the nitro group without affecting the carboxylic acid or the aromatic ring. google.com Other catalysts, like ruthenium-based systems (e.g., 5% Ru/C), are also effective, capable of achieving high conversion rates in various solvent systems, including binary mixtures like dioxane and water. researchgate.netcabidigitallibrary.orgresearchgate.net

Table 1: Catalytic Hydrogenation of Nitrobenzoic Acid

Catalyst Substrate Pressure Temperature Solvent Key Findings Reference
Palladium-Charcoal p-Nitrobenzoic acid 30-50 psig Not specified Aqueous NaOH (pH 5.7) Effective hydrogenation to aminobenzoic acid. google.com
5% Ru/C Benzoic Acid 6.89 MPa 493 K 1,4-dioxane (B91453)/water (1:1) 100% conversion; demonstrates catalyst activity. cabidigitallibrary.orgresearchgate.net

This table presents data for the hydrogenation of benzoic acid and its nitro derivatives to illustrate general conditions and catalyst efficacy.

Following the formation of the aminobenzoic acid, the primary amino group is converted to a dimethylamino group via reductive methylation. A prominent method for this transformation is the reaction of the aminobenzoic acid with formaldehyde (B43269) in the presence of a reducing agent. google.com This can be achieved through catalytic hydrogenation, where hydrogen gas serves as the reductant in the presence of a noble metal catalyst. google.com

For the synthesis of 3-(dimethylamino)benzoic acid, 3-aminobenzoic acid is subjected to reductive methylation. google.com The process can be performed as a one-pot reaction starting from 3-nitrobenzoic acid, where the nitro group is first hydrogenated to an amino group, followed by the methylation step in the same vessel. google.com Precise control of reaction conditions is crucial for high yields. This includes the controlled, continuous addition of formaldehyde and gradual temperature elevation. google.com Maintaining the pH of the reaction mixture within a specific range, often between 6.5 and 9.5, through the use of a buffering agent is also important for optimizing the reaction. google.com Alternatively, zinc dust in an aqueous medium can also be used as the reducing agent for the reductive methylation of amines and amino acids with formaldehyde. researchgate.net

Electrophilic Aromatic Nitration Reactions

An alternative synthetic route involves the direct nitration of a precursor already containing the dimethylamino and carboxyl groups, namely 3-(dimethylamino)benzoic acid. In electrophilic aromatic substitution reactions, the directing effects of the existing substituents determine the position of the incoming electrophile.

The dimethylamino group (-N(CH₃)₂) is a powerful activating group and an ortho, para-director. Conversely, the carboxylic acid group (-COOH) is a deactivating group and a meta-director. quora.com In the case of 3-(dimethylamino)benzoic acid, these effects work in concert. The strongly activating dimethylamino group directs the incoming electrophile to the ortho positions (positions 2 and 4) and the para position (position 6). The deactivating carboxyl group directs to the meta positions (positions 2 and 5). The position that is activated by the dimethylamino group and not strongly deactivated by the carboxyl group is position 4 (ortho to the amine and meta to the acid). Therefore, nitration is strongly favored at the 4-position, leading to the desired this compound.

The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.commiracosta.edu The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. aiinmr.comlibretexts.org

Nucleophilic Aromatic Substitution Approaches on Halogenated Benzoic Acid Scaffolds

Nucleophilic aromatic substitution (SₙAr) provides another viable pathway. This strategy relies on a halogenated benzoic acid scaffold where the halogen atom serves as a leaving group, activated by a strongly electron-withdrawing group, such as a nitro group, positioned ortho or para to it. nih.govnih.gov

For the synthesis of this compound, a suitable precursor would be 3-halo-4-nitrobenzoic acid. The nitro group at position 4 strongly activates the halogen at position 3 for nucleophilic displacement. The reaction would proceed by treating the 3-halo-4-nitrobenzoic acid with dimethylamine (B145610). The lone pair of electrons on the nitrogen of dimethylamine attacks the carbon bearing the halogen, leading to the substitution of the halogen and formation of the target compound.

A closely related synthesis is that of 4-(methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid. guidechem.comgoogle.com In this process, the 4-chloro-3-nitrobenzoic acid is reacted with an aqueous solution of methylamine (B109427). guidechem.com The electron-withdrawing nitro group at the meta position and the carboxyl group at the para position both contribute to activating the chlorine atom for nucleophilic attack by the amine. A similar reaction using dimethylamine would be expected to proceed effectively.

Table 2: Nucleophilic Aromatic Substitution for Aminonitrobenzoic Acid Synthesis

Substrate Nucleophile Catalyst/Conditions Product Yield Reference
4-Chloro-3-nitrobenzoic acid Methylamine (30% aq. solution) Heating/reflux 4-(Methylamino)-3-nitrobenzoic acid 91.7% guidechem.com
4-Chloro-3-nitrobenzoic acid Methylamine Not specified 4-(Methylamino)-3-nitrobenzoic acid Not specified google.com

This table shows examples of SₙAr reactions on related benzoic acid scaffolds to illustrate the methodology.

Advanced Synthetic Transformations for Derivatives

Once synthesized, this compound is a versatile intermediate for the preparation of more complex molecules. The reactivity of its functional groups—the nitro group and the carboxylic acid—allows for a range of advanced synthetic transformations.

The nitro group is a key site for derivatization, with its reduction to a primary amino group being a fundamental transformation. This yields 3-(dimethylamino)-4-aminobenzoic acid, a diamino benzoic acid derivative. This reduction can be achieved through various methods, including catalytic hydrogenation, similar to the processes described previously. The resulting amino group can then participate in a wide array of reactions, such as diazotization followed by Sandmeyer reactions, or condensation reactions to form heterocyclic systems like benzimidazoles.

The carboxylic acid group can also be readily transformed. It can be converted into esters through Fischer esterification, into acid chlorides using reagents like thionyl chloride (SOCl₂), or into amides by reacting the acid chloride with primary or secondary amines. google.com These transformations allow for the incorporation of the 3-(dimethylamino)-4-nitrobenzoyl scaffold into larger molecules, such as polymers or pharmaceutical agents. The presence of the nitro group can influence the reactivity of the carboxyl group, and its electron-withdrawing nature facilitates certain transformations. mdpi.com

Halogenation of the Aromatic Ring

Halogenation of aromatic rings is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization. In the context of benzoic acid derivatives, the directing effects of the existing substituents play a crucial role in determining the position of halogenation. The carboxylic acid group is a meta-director, while amino groups are strong ortho-, para-directors.

A general method for the halogenation of aromatic compounds is electrophilic aromatic substitution. For instance, the halogenation of benzene with chlorine (Cl₂) or bromine (Br₂) requires a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), to generate a more potent electrophile. youtube.com The reaction proceeds through the attack of the aromatic π-system on the polarized halogen-catalyst complex, followed by the rearomatization of the ring. youtube.com

Decarboxylative halogenation offers an alternative route to aryl halides from carboxylic acids, involving the replacement of the carboxylic acid group with a halogen. acs.org This transformation can be achieved through various methods, including the Hunsdiecker reaction, and has been shown to be applicable to both aliphatic and aromatic substrates. acs.org One of the key advantages of this method is the ready availability of carboxylic acids. acs.org

Suzuki-Miyaura Cross-Coupling for Biaryl Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in pharmaceuticals and materials science. thieme.denih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. mdpi.com

Recent advancements have demonstrated the viability of using nitroarenes as electrophilic coupling partners in the Suzuki-Miyaura reaction. thieme.deorganic-chemistry.org This is significant because nitroarenes are readily prepared through nitration, a well-established and reliable method for functionalizing aromatic compounds. thieme.de The use of nitroarenes as coupling partners could streamline synthetic processes by avoiding the need for multi-step conversions of nitro groups to halides. thieme.de

The catalytic cycle for the Suzuki-Miyaura coupling of nitroarenes involves the oxidative addition of the Ar–NO₂ bond to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. organic-chemistry.org The reaction often requires specific ligands, such as bulky biarylphosphines like BrettPhos, to facilitate the challenging C-NO₂ bond cleavage. thieme.deorganic-chemistry.org The reaction conditions can be optimized by careful selection of the palladium source, ligand, base, and solvent. organic-chemistry.org For instance, a study on the Suzuki-Miyaura coupling of nitroarenes found optimal conditions to be Pd(acac)₂, BrettPhos, K₃PO₄·nH₂O, and 18-crown-6 (B118740) in 1,4-dioxane at 130°C. organic-chemistry.org

Catalyst SystemSubstratesKey Features
Pd(acac)₂ / BrettPhosNitroarenes and Arylboronic acidsEnables the use of nitroarenes as electrophiles, tolerates various functional groups. organic-chemistry.org
Pd(PPh₃)₄1-Nitroperylenediimide and Arylboronic acidsEffective for electron-deficient nitroarenes, proceeds under relatively standard conditions. mdpi.com
PdCl₂(PPh₃)₂2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide and B₂(pin)₂Used for the synthesis of biphenyl-bis(imidazole) through homocoupling. nih.gov

Amidation and Esterification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key site for derivatization through amidation and esterification reactions. These transformations are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

Amidation is the formation of an amide bond between a carboxylic acid and an amine. Direct amidation can be challenging and often requires coupling agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. For example, 4-(methylamino)-3-nitrobenzoic acid can be converted to 4-(methylamino)-3-nitrobenzoyl chloride using thionyl chloride with N,N-dimethylformamide as a catalyst. google.com The resulting acyl chloride then readily reacts with an amine, such as methylamine, to form the corresponding amide. google.com More recently, catalytic methods for the direct amidation of carboxylic acids and esters have been developed to improve efficiency and sustainability. nih.govmdpi.com Nickel-catalyzed reductive amidation of esters with nitroarenes provides a single-step method to form amides. nih.gov

Esterification , the formation of an ester from a carboxylic acid and an alcohol, is commonly carried out under acidic conditions. The Fischer esterification is a classic method that involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid. bond.edu.autruman.edu For instance, 3-nitrobenzoic acid can be esterified by refluxing with methanol (B129727) and catalytic sulfuric acid. truman.edu The reaction is an equilibrium process, and the use of excess alcohol or removal of water can drive the reaction towards the product. truman.edu

ReactionReagents and ConditionsProduct Type
Amidation (via acyl chloride)1. SOCl₂, DMF (catalyst), reflux. 2. Amine, CH₂Cl₂.Amide google.com
Reductive AmidationEster, Nitroarene, Ni(glyme)Cl₂, phen, Zn, TMSCl, NMP, 120 °CAmide nih.gov
Fischer EsterificationAlcohol, H₂SO₄ (catalyst), refluxEster bond.edu.autruman.edu
Amidation in WaterCarboxylic acid, Amine, N,N′-diisopropylcarbodiimideAmide researcher.life
Esterification in WaterCarboxylic acid, Phenol, N,N′-diisopropylcarbodiimideEster researcher.life

Formation of Schiff Bases and Related Imines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govsemanticscholar.org The amino group of analogs of this compound, or the corresponding reduced amino derivatives, can serve as the amine component in Schiff base formation.

The synthesis usually involves reacting the amine with a carbonyl compound in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. For example, a Schiff base can be synthesized by reacting 5-chloro-2-aminobenzoic acid with 4-nitrobenzaldehyde (B150856) in hot absolute ethanol (B145695) with a few drops of glacial acetic acid. ijmcmed.org Similarly, (E)-3-hydroxy-4-((4-nitrobenzylidene)amino)benzoic acid is prepared from 4-amino-3-hydroxybenzoic acid and 4-nitrobenzaldehyde. ijpsr.com The formation of the azomethine group (-CH=N-) is a key characteristic of this reaction and can be confirmed by spectroscopic methods. nih.govsemanticscholar.org Schiff bases are important intermediates and ligands in coordination chemistry and have applications in various fields. nih.gov

Amine ComponentCarbonyl ComponentSchiff Base Product
5-chloro-2-aminobenzoic acid4-nitrobenzaldehyde5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid nih.govijmcmed.org
4-amino-3-hydroxybenzoic acid4-nitrobenzaldehyde(E)-3-hydroxy-4-((4-nitrobenzylidene)amino)benzoic acid ijpsr.com
3-hydroxy-4-aminobenzoic acid3-hydroxybenzaldehyde3-Hydroxy-4-(3-hydroxybenzylideneamino)benzoic acid semanticscholar.org
Sulfanilamidep-dimethylaminobenzaldehyde4-((4-dimethylaminobenzylidene)amino)benzenesulfonamide geniusjournals.org

Optimization and Reaction Control in Synthetic Protocols

The efficiency and selectivity of the synthetic methodologies described above are highly dependent on the reaction conditions. Careful optimization of parameters such as catalyst, solvent, and temperature is crucial for achieving high yields and purity of the desired products.

Catalyst Selection and Optimization for Specific Transformations

The choice of catalyst is paramount in many of the synthetic transformations involving this compound and its analogs.

In Suzuki-Miyaura cross-coupling reactions , the palladium catalyst and its associated ligand are critical. For the coupling of nitroarenes, which are generally less reactive than aryl halides, specialized ligands are often necessary. The use of bulky, electron-rich phosphine (B1218219) ligands like BrettPhos has been shown to be effective in promoting the oxidative addition of the C-NO₂ bond to the palladium center. thieme.deorganic-chemistry.org In contrast, for more activated substrates like 1-nitroperylenediimide, a more conventional catalyst such as Pd(PPh₃)₄ can be sufficient. mdpi.com

For amidation reactions , various catalytic systems have been developed to avoid the use of stoichiometric coupling reagents. Nickel(II) chloride ethylene (B1197577) glycol dimethyl ether complex (Ni(glyme)Cl₂) with 1,10-phenanthroline (B135089) as a ligand has been successfully used for the reductive amidation of esters with nitroarenes. nih.gov Lewis acids like FeCl₃ can also catalyze the direct amidation of esters. mdpi.com

In esterification reactions , the classic Fischer esterification relies on a strong Brønsted acid catalyst like sulfuric acid. bond.edu.autruman.edu

The formation of Schiff bases can be catalyzed by either acids or bases. A few drops of glacial acetic acid are often sufficient to promote the condensation and subsequent dehydration. ijmcmed.org

Solvent Effects and Temperature Control in Reaction Efficiency

Solvent and temperature are key parameters for controlling reaction rates, selectivity, and, in some cases, the position of equilibrium.

The choice of solvent can significantly influence the outcome of a reaction. For instance, in a patented process for the preparation of 3-(N,N-dimethylamino)benzoic acid, the reductive methylation of 3-aminobenzoic acid is carried out in an aqueous solution. google.com In the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, methylene (B1212753) chloride is used as the solvent for both the formation of the acyl chloride and the subsequent amidation. google.com For Suzuki-Miyaura coupling of nitroarenes, polar aprotic solvents like 1,4-dioxane are often employed. organic-chemistry.org

Temperature control is also critical. Many reactions, such as Fischer esterification and the formation of acyl chlorides from thionyl chloride, are performed at reflux temperatures to ensure a sufficient reaction rate. google.comtruman.edu However, some processes require careful temperature management to avoid side reactions or decomposition. The catalytic hydrogenation of a nitro group to an amino group is a highly exothermic process, and the reaction temperature may need to be controlled by cooling. google.com A patent for the synthesis of 3-(N,N-dimethylamino)benzoic acid describes a process where the temperature is gradually raised from 20 °C to 120 °C during the reductive methylation step. google.com In another example, the synthesis of 4-(methylamino)-3-nitrobenzoic acid involves a reaction at a high temperature (180-190 °C) and pressure (3.0-4.0 MPa) in a continuous flow reactor. guidechem.com

ReactionSolventTemperatureKey Observations
Reductive MethylationWater20 °C to 120 °C (gradual increase)Controlled addition of formaldehyde and gradual temperature increase are key. google.com
Amidation (from acyl chloride)Methylene ChlorideRefluxThe reaction is carried out at the boiling point of the solvent. google.com
Fischer EsterificationMethanolRefluxHeating for 1 hour at reflux is a typical condition. truman.edu
Suzuki-Miyaura Coupling1,4-Dioxane130 °CHigh temperature is required for the activation of the C-NO₂ bond. organic-chemistry.org
Nitration/AminationStainless Steel Pipe Reactor180-190 °CHigh temperature and pressure are used in a continuous flow setup. guidechem.com

Stereochemical Considerations in Derivative Synthesis

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. However, the synthesis of its derivatives can introduce chirality, necessitating stereochemical control or resolution. Stereocenters are typically introduced when the carboxylic acid moiety is reacted with a chiral alcohol or amine, or when transformations are performed on the aromatic ring or its substituents that lead to the formation of a chiral center.

When a racemic mixture of a derivative is synthesized, chiral resolution is required to separate the enantiomers. A prevalent method is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic carboxylic acid derivative with a single enantiomer of a chiral amine (a chiral resolving agent) to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the acid can be recovered by treatment with an achiral acid to break the salt. wikipedia.org

Alternatively, stereoselective synthesis aims to directly produce one enantiomer in excess over the other. For instance, in the synthesis of amide derivatives, using a chiral coupling agent or a chiral auxiliary attached to the amine can induce facial selectivity during the nucleophilic attack on the activated carboxylic acid. Similarly, stereoselective reductions of derivatives containing other reducible functional groups can be achieved using chiral catalysts or reagents. The aza-Henry reaction, for example, is a method for synthesizing diamine precursors where chiral catalysts can favor one diastereomer. researchgate.net

The absolute configuration of newly synthesized chiral derivatives is crucial for understanding their biological and chemical properties. This can be determined using techniques like X-ray crystallography or by derivatizing the enantiomers with a chiral derivatizing agent, such as (R)- or (S)-α-methoxyphenylacetic acid (MPA), followed by NMR analysis of the resulting diastereomers. mdpi.com

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

Resolving AgentChemical Class
(+)-CinchonineAlkaloid (Amine)
(-)-StrychnineAlkaloid (Amine)
(-)-BrucineAlkaloid (Amine)
(R)-(+)-1-PhenylethylamineAmine
(S)-(-)-1-PhenylethylamineAmine
(1R,2R)-(-)-PseudoephedrineAmino Alcohol

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms underlying the synthesis of this compound and its derivatives is fundamental for optimizing reaction conditions and controlling product outcomes.

Elucidation of Nitro Group Reduction Mechanisms

The reduction of the aromatic nitro group to an amino group is a critical transformation in the chemistry of nitroaromatic compounds. The mechanism of this reduction can be complex and is highly dependent on the catalyst, reducing agent, and reaction conditions.

The most widely accepted general mechanism for the catalytic hydrogenation of nitroarenes, first proposed by Haber, involves a six-electron reduction that can proceed through two main pathways: the direct hydrogenation route and a condensation route. nih.govrsc.org

Direct Hydrogenation Pathway : In this route, the nitro group is sequentially reduced. The nitro group (R-NO₂) is first reduced to a nitroso intermediate (R-NO). This step is often the rate-determining step. The nitroso intermediate is then rapidly reduced to a hydroxylamino species (R-NHOH). Finally, the hydroxylamino intermediate is reduced to the corresponding primary amine (R-NH₂). nih.gov

R-NO₂ + 2e⁻ + 2H⁺ → R-NO + H₂O

R-NO + 2e⁻ + 2H⁺ → R-NHOH

R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

Condensation Pathway : This pathway involves bimolecular reactions between the intermediates. The nitroso and hydroxylamino intermediates can condense to form an azoxy compound (R-N=N(O)-R). The azoxy compound can be further reduced to an azo compound (R-N=N-R) and then to a hydrazo compound (R-NH-NH-R), which is finally cleaved to yield two molecules of the amine. rsc.org This pathway is more prevalent under certain conditions, such as in alkaline media.

Catalytic systems for this reduction are diverse. Noble metals like palladium (Pd), platinum (Pt), and rhodium (Rh) on carbon supports are highly efficient. researchgate.net Base metals, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid, have also been traditionally used, although they often require harsher conditions. researchgate.netnih.gov Recent research has explored well-defined molecular iron and cobalt catalysts that can perform the reduction under milder conditions. nih.govresearchgate.net The choice of catalyst and reductant can also impart chemoselectivity, allowing for the reduction of the nitro group in the presence of other sensitive functional groups. nih.gov

Table 2: Comparison of Selected Nitro Group Reduction Conditions

Catalyst / ReagentReducing AgentTypical ConditionsKey Features
Pd/C or PtO₂H₂ gas1-4 atm H₂, Room Temp, MeOH/EtOHHigh efficiency, common lab method.
Fe / HCl or NH₄ClMetal/AcidRefluxTraditional, inexpensive, but stoichiometric iron waste. nih.gov
Na₂S₂O₄Sodium DithioniteAqueous solutionMild, useful for sensitive substrates.
Iron(salen) ComplexPhenylsilane (PhSiH₃)Room TemperatureHomogeneous catalysis, can be chemoselective. nih.gov

Mechanism of Amine Alkylation and Reductive Methylation

The synthesis of the dimethylamino group typically proceeds via the methylation of a primary or secondary amine precursor. Direct alkylation of an amine with an alkyl halide (e.g., methyl iodide) can be difficult to control. masterorganicchemistry.com The initial alkylation produces a more nucleophilic secondary amine from a primary amine, which can then compete with the starting material for the alkylating agent, leading to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salt). masterorganicchemistry.com

A more controlled and widely used method is reductive amination (also known as reductive alkylation). wikipedia.orgmasterorganicchemistry.com To form a dimethylamino group from a primary aniline (B41778) precursor (Ar-NH₂), the reaction is typically performed with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in the presence of a reducing agent.

The mechanism proceeds in two main stages: organicchemistrytutor.comyoutube.com

Imine/Iminium Ion Formation : The primary amine first acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. This is followed by dehydration to form a methylenimine intermediate (Ar-N=CH₂). If a secondary amine (Ar-NHCH₃) is the starting material, it reacts with formaldehyde to form an iminium ion (Ar-N⁺(CH₃)=CH₂). These reactions are typically catalyzed by mild acid. organicchemistrytutor.com

Reduction : The C=N double bond of the imine or iminium ion is then reduced by a hydride reagent. A key aspect of successful reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde or ketone but reactive enough to reduce the intermediate imine/iminium ion. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose because they are less reactive towards carbonyls under neutral or weakly acidic conditions compared to more powerful reagents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.com The process can be repeated on the resulting secondary amine to install the second methyl group, yielding the tertiary dimethylamino product.

Table 3: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical Use
Sodium CyanoborohydrideNaBH₃CNOne-pot reactions; effective at slightly acidic pH. masterorganicchemistry.com
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃Mild and selective; often preferred due to lower toxicity concerns compared to cyanide-based reagents. masterorganicchemistry.com
Catalytic Hydrogenation (H₂/Pd-C)-Can be used, but may also reduce other functional groups (like nitro groups).
Formic Acid-Acts as both the C1 source (via decomposition) and the reductant in the Eschweiler-Clarke reaction for exhaustive methylation.

Mechanistic Insights into Amide Bond Formation via Coupling Reagents (e.g., DCC, HATU, MNBA)

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt. orgoreview.comlibretexts.org Coupling reagents are employed to activate the carboxylic acid, converting the hydroxyl group into a good leaving group and facilitating nucleophilic attack by the amine.

DCC (N,N'-Dicyclohexylcarbodiimide) The mechanism of DCC coupling involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. orgoreview.comlibretexts.orgyoutube.com

The carboxylic acid protonates one of the nitrogen atoms of DCC.

The resulting carboxylate anion attacks the central carbon of the protonated DCC.

This forms the key O-acylisourea intermediate, which has a very good leaving group.

The amine then attacks the carbonyl carbon of this activated intermediate in a nucleophilic acyl substitution reaction.

This attack leads to the formation of the amide and dicyclohexylurea (DCU), a byproduct that is poorly soluble in most organic solvents and precipitates out of the reaction, driving it to completion. orgoreview.comyoutube.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATU is a highly efficient uronium-based coupling reagent. Its mechanism involves the formation of an active ester that is less prone to racemization, especially in peptide synthesis. chemicalbook.comwikipedia.org

A base, typically a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. youtube.com

The carboxylate anion attacks the electron-deficient carbon of HATU. commonorganicchemistry.com

This generates an unstable O-acyl(tetramethyl)isouronium salt and releases the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) anion.

The HOAt anion rapidly attacks the isouronium salt, forming a highly reactive OAt-active ester and liberating tetramethylurea. wikipedia.orgyoutube.com

The amine nucleophile then reacts with the OAt-active ester to form the desired amide bond, regenerating HOAt. The pyridine (B92270) nitrogen in the HOAt moiety is thought to stabilize the transition state via hydrogen bonding, accelerating the reaction. wikipedia.org

MNBA (2-Methyl-6-nitrobenzoic Anhydride) MNBA is a powerful dehydrating agent used for macrolactonization and amide bond formation, often referred to as the Shiina macrolactonization or amidation. The reaction is typically promoted by a nucleophilic catalyst. oup.com

MNBA reacts with the carboxylic acid to form a mixed anhydride (B1165640). This is an equilibrium process where one of the 2-methyl-6-nitrobenzoate (B8389549) groups of MNBA is displaced by the substrate carboxylate.

The resulting mixed anhydride is highly reactive. The steric hindrance from the ortho-methyl group and the electronic effect of the ortho-nitro group on the benzoic acid moiety of the anhydride make the carbonyl carbon of the substrate carboxylic acid more electrophilic and sterically accessible.

A nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), can further accelerate the reaction by forming a highly reactive N-acylpyridinium intermediate.

The amine attacks the activated carbonyl carbon of the substrate, leading to the formation of the amide bond and releasing 2-methyl-6-nitrobenzoic acid as a byproduct. oup.com

Table 4: Mechanistic Comparison of Coupling Reagents

ReagentActivating GroupKey IntermediateCommon Byproduct(s)
DCC CarbodiimideO-AcylisoureaDicyclohexylurea (DCU)
HATU Uronium SaltOAt-Active EsterTetramethylurea, HOAt
MNBA AnhydrideMixed Anhydride2-Methyl-6-nitrobenzoic acid

While general principles of these spectroscopic techniques and data for isomeric and related compounds such as aminobenzoic acids and nitrobenzoic acids are well-documented, the strict requirement to focus solely on "this compound" and to include specific data tables and detailed research findings for this compound cannot be fulfilled without access to primary research that has performed and published this characterization.

Therefore, the following article on the spectroscopic characterization of "this compound" cannot be generated at this time due to the absence of the necessary experimental data.

Spectroscopic Characterization Techniques in Research on 3 Dimethylamino 4 Nitrobenzoic Acid

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of 3-(Dimethylamino)-4-nitrobenzoic acid. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, researchers can confirm the compound's identity and deduce its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

The exact mass of this compound (C₉H₁₀N₂O₄) is calculated to be 210.0641 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 1: Theoretical and Expected HRMS Data for this compound

Ion SpeciesTheoretical m/z
[M+H]⁺211.0713
[M+Na]⁺233.0532
[M-H]⁻209.0568

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. It allows for the ionization of the molecule with minimal fragmentation, primarily showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

By inducing fragmentation of the parent ion (tandem mass spectrometry or MS/MS), the structural arrangement of the molecule can be investigated. Common fragmentation pathways for related nitroaromatic compounds often involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and nitrogen oxides (NO, NO₂), as well as the decarboxylation of the benzoic acid moiety.

Table 2: Plausible ESI-MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
211 ([M+H]⁺)194H₂O
211 ([M+H]⁺)165COOH
211 ([M+H]⁺)164NO₂
209 ([M-H]⁻)163NO₂
209 ([M-H]⁻)149COOH

Note: This table is based on general fragmentation patterns of nitroaromatic and aminobenzoic acids. Specific experimental fragmentation data for this compound is not available in the cited literature.

Electronic Spectroscopy for Electronic Transitions and Optical Properties

Electronic spectroscopy techniques are instrumental in probing the electronic structure and optical properties of this compound. These methods measure the absorption and emission of electromagnetic radiation resulting from electronic transitions within the molecule.

UV-Vis spectroscopy provides information about the electronic transitions between molecular orbitals. The absorption of UV or visible light by this compound promotes electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's conjugated system.

For aromatic compounds with both electron-donating (dimethylamino) and electron-withdrawing (nitro and carboxylic acid) groups, intramolecular charge transfer (ICT) bands are typically observed. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV and possibly the visible region, indicative of its electronic structure. The position and intensity of these bands can be influenced by the solvent polarity.

Table 3: Expected UV-Vis Absorption Data for this compound

SolventExpected λmax (nm)
Non-polar (e.g., Hexane)280-320
Polar (e.g., Ethanol)300-350

Note: The data in this table is an estimation based on the spectroscopic properties of structurally similar compounds. Experimental UV-Vis spectra for this compound were not found in the reviewed literature.

Photoluminescence and fluorescence spectroscopy are used to study the emission of light from a molecule after it has absorbed photons. While not all molecules fluoresce, compounds with extended π-systems and certain functional groups can exhibit this property.

The fluorescence spectrum provides information about the energy difference between the excited and ground electronic states. The presence of both a strong electron-donating group and an electron-withdrawing group can sometimes lead to fluorescence quenching or, conversely, to the appearance of a charge-transfer emission band. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment, such as solvent polarity. Research on closely related aminobenzoic acid derivatives suggests that these compounds can exhibit fluorescence, often with a significant Stokes shift (the difference between the absorption and emission maxima).

Table 4: Predicted Photoluminescence Properties of this compound

PropertyPredicted Value/Range
Excitation Wavelength (nm)~320-360
Emission Wavelength (nm)~400-500
Stokes Shift (nm)~80-140

Note: These are predicted values based on the behavior of analogous compounds. Specific experimental photoluminescence data for this compound is not available in the public domain literature reviewed.

Computational Studies and Theoretical Insights into 3 Dimethylamino 4 Nitrobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a way to solve the Schrödinger equation for a given molecule, albeit with certain approximations. These methods allow for the prediction of a wide array of molecular properties from first principles.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the ground-state properties of medium to large-sized molecules like 3-(Dimethylamino)-4-nitrobenzoic acid.

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

Conformational analysis is also crucial, as the rotation around the C-N bond of the dimethylamino group and the C-C bond of the carboxylic acid group can lead to different conformers with varying energies. DFT calculations would identify the most stable conformer and the energy barriers between different conformations. The planarity of the nitro group with respect to the benzene (B151609) ring is another key aspect that would be determined.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Bond/Angle Hypothetical Value
Bond Length C-N (amino) 1.37 Å
Bond Length C-N (nitro) 1.48 Å
Bond Length C=O 1.22 Å
Bond Angle C-N-C (amino) 118°

Note: The values in this table are illustrative examples and not based on actual computational results for this compound.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. This theoretical spectrum is an invaluable tool for interpreting experimental spectroscopic data and assigning specific vibrational modes to the functional groups within this compound, such as the N-O stretches of the nitro group, the C=O stretch of the carboxylic acid, and the C-N stretch of the dimethylamino group.

Similarly, the magnetic shielding of the atomic nuclei can be calculated to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. This would allow for a theoretical ¹H and ¹³C NMR spectrum to be generated, aiding in the structural elucidation and assignment of experimental NMR data.

Table 2: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Illustrative)

Spectral Data Functional Group/Atom Hypothetical Predicted Value
Vibrational Frequency (cm⁻¹) NO₂ asymmetric stretch 1550 cm⁻¹
Vibrational Frequency (cm⁻¹) C=O stretch 1700 cm⁻¹
¹H NMR Chemical Shift (ppm) -N(CH₃)₂ 3.1 ppm

Note: The values in this table are illustrative examples and not based on actual computational results for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. For this compound, the HOMO would likely be localized on the electron-rich dimethylamino group and the aromatic ring, while the LUMO would be expected to be concentrated on the electron-withdrawing nitro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. Analysis of the electronic density distribution would reveal the charge distribution across the molecule, highlighting the electron-donating and electron-withdrawing effects of the substituents.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

Parameter Hypothetical Energy (eV)
HOMO Energy -6.2 eV
LUMO Energy -2.5 eV

Note: The values in this table are illustrative examples and not based on actual computational results for this compound.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is used to calculate the electronic excited states of molecules. TD-DFT can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis absorption spectrum.

For this molecule, TD-DFT calculations would likely reveal low-energy electronic transitions corresponding to charge transfer from the dimethylamino group (donor) to the nitro group (acceptor). This would provide insight into the photoactive properties of the compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure determination. These methods could be used to benchmark the results obtained from DFT and to obtain more precise values for properties like ionization potential and electron affinity for this compound.

Density Functional Theory (DFT) for Ground State Properties

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, revealing conformational changes and intermolecular interactions that are crucial for understanding a substance's properties in condensed phases.

For this compound, MD simulations can elucidate its conformational landscape. The molecule possesses flexibility primarily around the single bonds connecting the dimethylamino and carboxylic acid groups to the benzene ring, as well as the C-N bond of the nitro group. Simulations can track the torsional angles of these groups over time, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors. nih.gov

MD simulations are also instrumental in studying intermolecular interactions. In a simulated crystal lattice or solution, these calculations can map out the non-covalent interactions, such as hydrogen bonds and π–π stacking, that govern the molecule's macroscopic properties. For instance, simulations can predict how molecules of this compound would arrange themselves in a crystal, highlighting the dominant hydrogen bonding motifs between the carboxylic acid groups (forming dimers) and potential weaker interactions involving the nitro and dimethylamino groups. rsc.org Studies on similar molecules, like p-aminobenzoic acid, have shown that such interactions are key determinants of the crystal lattice energy and morphology. rsc.org

A hypothetical summary of potential intermolecular interactions that could be studied for this compound using MD simulations is presented below.

Interacting Group 1Interacting Group 2Type of InteractionPotential Significance
Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)Hydrogen Bonding (Dimer)Crystal packing, solubility
Nitro Group (-NO₂)Carboxylic Acid (-OH)Hydrogen BondingInfluence on crystal structure
Benzene Ring (π-system)Benzene Ring (π-system)π–π StackingStabilization of solid-state structure
Dimethylamino Group (-N(CH₃)₂)Solvent (e.g., Water)Hydrogen BondingSolvation and solubility

Theoretical Studies of Reaction Mechanisms and Kinetics

Computational chemistry offers powerful methods to explore the intricate details of chemical reactions, providing insights into transition states, energy profiles, and reaction pathways that are often difficult to obtain experimentally.

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point, or saddle point, on the potential energy surface connecting reactants and products. ucsb.edu Locating this TS is fundamental to understanding a reaction's mechanism. For reactions involving this compound, such as the reduction of the nitro group or esterification of the carboxylic acid, computational methods can be employed to find the precise geometry and energy of the transition state.

The general computational workflow involves:

Geometry Optimization: The structures of the reactants and products are optimized to find their lowest energy conformations.

Transition State Guess: An initial guess for the TS geometry is constructed. This can be done manually based on chemical intuition or by using automated methods like linear synchronous transit (LST) or nudged elastic band (NEB) calculations, which generate a path between reactants and products. github.io

Saddle Point Optimization: Specialized algorithms, often referred to as eigenvector following, are used to refine the initial guess, maximizing the energy along the reaction coordinate while minimizing it in all other directions. ucsb.edu

Frequency Calculation: To verify that the located structure is a true transition state, a vibrational frequency calculation is performed. A genuine first-order saddle point will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, effectively vibrating the molecule apart into reactants and products. reddit.com

Once the TS is confirmed, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the minimum energy path from the transition state downhill to both the reactants and the products, confirming that the identified TS correctly connects the desired chemical species.

The energy of the transition state is paramount for predicting reaction kinetics. According to Transition State Theory (TST), the rate of a reaction is determined by the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state. wikipedia.org The relationship is described by the Eyring equation:

k = (κkBT/h) e(-ΔG‡/RT)

where k is the rate constant, κ is the transmission coefficient, kB is the Boltzmann constant, T is the temperature, h is the Planck constant, and R is the gas constant.

By computationally determining ΔG‡, theoretical chemists can estimate the reaction rate constant. This approach is highly valuable for comparing the feasibility of different reaction pathways. For a molecule like this compound, which has multiple reactive sites, computations can predict selectivity. For example, by calculating the activation energies for reactions at the nitro group versus the carboxylic acid group under specific conditions, one could predict which reaction is kinetically favored.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property-based features of molecules (known as molecular descriptors) with a specific experimental property. nih.gov For the class of nitroaromatic compounds, QSPR models have been successfully developed to predict a range of properties, from physicochemical characteristics to toxicity and thermal stability. nih.govmdpi.com

A QSPR model is built using a dataset of molecules with known properties. For each molecule, a large number of descriptors are calculated. These can include:

Constitutional descriptors: Molecular weight, atom counts, etc.

Topological descriptors: Indices that describe molecular branching and connectivity.

Geometrical descriptors: 3D aspects of the molecule like surface area and volume.

Quantum-chemical descriptors: Calculated values such as dipole moment, orbital energies (HOMO/LUMO), and atomic charges. nih.gov

Statistical methods, such as multilinear regression or machine learning algorithms, are then used to find the best mathematical equation linking a subset of these descriptors to the property of interest. For nitroaromatic compounds, QSPR models have been developed to predict properties like mutagenicity and heat of decomposition. nih.govnih.gov A hypothetical QSPR model for predicting a property of substituted nitrobenzoic acids might take the form of the following table.

CompoundDescriptor 1 (e.g., LUMO Energy)Descriptor 2 (e.g., Dipole Moment)Descriptor 3 (e.g., Molecular Surface Area)Predicted Property (e.g., Thermal Stability)
This compound-2.5 eV5.8 D180 ŲHigh
4-Nitrobenzoic acid-2.8 eV3.5 D155 ŲModerate
3-Aminobenzoic acid-1.9 eV2.5 D150 ŲVery High
2-Nitrobenzoic acid-2.7 eV4.5 D155 ŲModerate

Such models, once validated, can be used to predict the properties of new or untested compounds like this compound, providing a rapid and cost-effective screening tool. researchgate.net

Charge Density Analysis and Topological Descriptors (e.g., Bader's QTAIM)

Charge density analysis provides profound insights into the nature of chemical bonding and intermolecular interactions. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density (ρ(r)), which can be obtained from high-resolution X-ray diffraction experiments or quantum chemical calculations. wikipedia.org

QTAIM partitions a molecule into atomic basins based on the topology of the electron density. wikipedia.org The analysis focuses on critical points (CPs) where the gradient of the electron density is zero. Of particular interest are the (3, -1) CPs, also known as bond critical points (BCPs), which are found between two interacting atoms. The properties of the electron density at these BCPs reveal the nature of the interaction. nih.gov

Key QTAIM parameters at a bond critical point include:

Electron Density (ρb): The magnitude of ρb correlates with the bond order or strength of the interaction. Higher values indicate stronger bonds.

Laplacian of Electron Density (∇²ρb): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρb < 0) signifies a concentration of charge, characteristic of shared-shell (covalent) interactions. A positive value (∇²ρb > 0) signifies charge depletion, typical of closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces). ias.ac.in

Energy Densities: The kinetic (G) and potential (V) energy densities provide further information about the degree of covalency.

A QTAIM analysis of 2-nitrobenzoic acid, a close structural analogue, has provided a quantitative description of its covalent and non-covalent interactions. nih.gov A similar study on this compound would quantify the electronic effects of its substituents. For example, it would characterize the C-N bonds of both the amino and nitro groups, revealing the extent of electron delocalization. Furthermore, it would precisely characterize the intermolecular hydrogen bonds and other weak interactions that define its solid-state structure. nih.gov

The table below summarizes the expected QTAIM parameters for different types of interactions that would be present in this compound.

Interaction TypeBond Path Present?Sign of ∇²ρbRelative ρb ValueInterpretation
Covalent Bond (e.g., C-C)YesNegativeHighShared-shell interaction
Polar Covalent Bond (e.g., C-N)YesNegativeHighShared-shell, significant charge concentration
Strong Hydrogen Bond (O-H···O)YesPositiveMediumClosed-shell, significant electrostatic character
Weak Hydrogen Bond (C-H···O)YesPositiveLowClosed-shell, weak electrostatic interaction
van der Waals InteractionYes/NoPositiveVery LowClosed-shell, dispersion forces

Derivatives, Analogs, and Structure Activity Relationship Sar Studies of 3 Dimethylamino 4 Nitrobenzoic Acid

Systematic Modification of the Dimethylamino Moiety

The tertiary amine of the dimethylamino group is a key site for structural modification, influencing the compound's basicity, solubility, and steric profile.

The nitrogen atom in the dimethylamino group can undergo oxidation, although this is less common as a synthetic strategy compared to reactions at the other functional sites. More prevalent is the quaternization of the tertiary amine. This reaction involves treating the compound with an alkylating agent, such as dimethyl sulfate (B86663) or an alkyl halide, to form a quaternary ammonium (B1175870) salt. google.com This transformation converts the neutral amine into a permanently charged cationic group, which can dramatically alter the molecule's physical properties and biological interactions. The process is typically an exothermic reaction conducted with the stirred, molten tertiary amine under an inert atmosphere. google.com

While the dimethylamino group itself is not typically a leaving group for nucleophilic substitution, its synthesis provides a pathway for creating a wide array of N-substituted analogs. The synthesis of such compounds often involves a nucleophilic aromatic substitution (SNAr) reaction on a precursor molecule. For instance, a common strategy utilizes a starting material like 3-fluoro-4-nitrobenzoic acid. The fluorine atom, activated by the para-nitro group, is an excellent leaving group and can be displaced by various primary or secondary amines. By reacting this precursor with amines other than dimethylamine (B145610), such as benzylamine (B48309) or ethylamine, a library of analogs with diverse N-substituents can be generated. This approach is fundamental in SAR studies to probe the effect of varying the size, lipophilicity, and hydrogen-bonding capacity of the substituent at the 3-position.

Variations on the Nitro Group

The nitro group is a powerful electron-withdrawing substituent and a versatile functional group that can be transformed into several other functionalities, significantly altering the electronic properties of the aromatic ring. researchgate.netnih.gov

One of the most significant transformations of the nitro group is its reduction to a primary amine (—NH₂) or an N-hydroxylamine (—NHOH). nih.gov

Reduction to Amines: The conversion of the nitro group to an amine transforms a strongly electron-withdrawing group into a potent electron-donating group, which dramatically changes the molecule's chemical reactivity. nih.govmasterorganicchemistry.com This reduction is commonly achieved through catalytic hydrogenation using catalysts like palladium-on-carbon (Pd/C), platinum(IV) oxide, or Raney nickel. masterorganicchemistry.comwikipedia.org Alternatively, chemical reduction using metals such as iron, tin, or zinc in an acidic medium is also highly effective. masterorganicchemistry.com The resulting product, 3-(dimethylamino)-4-aminobenzoic acid, is a key intermediate for synthesizing fused heterocyclic systems like benzimidazoles.

Reduction to Hydroxylamines: A partial reduction of the nitro group can yield the corresponding N-hydroxylamine derivative. This transformation can be accomplished using specific reducing agents, such as zinc dust in the presence of ammonium chloride or with diborane. wikipedia.org

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

Target FunctionalityReagent(s)Typical ConditionsReference(s)
Amine (-NH₂)Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni)Varies (e.g., room temp., pressure) masterorganicchemistry.comwikipedia.org
Amine (-NH₂)Iron (Fe) in Acid (e.g., Acetic Acid)Reflux wikipedia.org
Amine (-NH₂)Tin(II) Chloride (SnCl₂)Acidic solution masterorganicchemistry.com
Hydroxylamine (-NHOH)Zinc (Zn) Dust and Ammonium Chloride (NH₄Cl)Aqueous solution wikipedia.org
Hydroxylamine (-NHOH)Diborane (B₂H₆)N/A wikipedia.org

Under certain conditions, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for its replacement by other functionalities. researchgate.net This reaction is particularly feasible when the aromatic ring is highly activated. While challenging, this allows for the introduction of other electron-withdrawing groups, such as cyano (—CN) or sulfonyl (—SO₂R) groups, leading to novel analogs. The success of such substitutions often depends on the nucleophile's strength and the reaction conditions. For example, in related compounds, the nitro group can be displaced by potent sulfur nucleophiles like thiophenolates. researchgate.net

Modifications of the Carboxylic Acid Group

The carboxylic acid group (—COOH) is readily converted into a variety of derivatives, including esters, amides, and acid chlorides. These modifications are standard practice in medicinal chemistry to modulate properties like solubility, stability, and cell permeability.

A common synthetic route involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acyl chloride can then be reacted with a wide range of nucleophiles, such as alcohols or amines, to produce the corresponding esters or amides. For example, reacting the acyl chloride of a related nitrobenzoic acid with methylamine (B109427) yields the N-methylamide derivative. google.com Studies on similar compounds, such as kynurenic acid, have shown that converting the carboxylic acid to various amides can lead to derivatives with significant biological activity. nih.gov

Table 2: Examples of Carboxylic Acid Modifications

Starting GroupReagent(s)Product GroupExample ApplicationReference(s)
Carboxylic AcidThionyl Chloride (SOCl₂)Acyl ChlorideIntermediate for amides/esters google.com
Acyl ChlorideAlcohol (R'OH)EsterProdrug synthesis nih.gov
Acyl ChlorideAmine (R'R''NH)AmideBioactive analog synthesis google.comnih.gov

Compound List

Ester Formation with Various Alcohols

The carboxylic acid functional group of 3-(Dimethylamino)-4-nitrobenzoic acid is a prime site for chemical modification, most commonly through esterification. The formation of esters is a fundamental transformation that alters the polarity, lipophilicity, and hydrogen bonding capability of the parent molecule. A prevalent method for synthesizing these esters is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). bond.edu.au

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent elimination of a water molecule yields the corresponding ester. This is an equilibrium-controlled process, and to drive the reaction towards the product, it is common to use an excess of the alcohol or to remove the water as it is formed. google.com

For instance, the reaction of this compound with ethanol (B145695) in the presence of sulfuric acid yields ethyl 4-(dimethylamino)-3-nitrobenzoate. chemicalbook.com The reaction mixture is typically heated to reflux to increase the reaction rate. bond.edu.au A variety of primary and secondary alcohols can be employed to generate a library of ester derivatives. The purification of these esters often involves neutralization of the acid catalyst followed by extraction and recrystallization. bond.edu.au

Table 1: Examples of Ester Derivatives of this compound This table is illustrative and based on common esterification reactions.

Ester NameAlcohol UsedCatalystTypical Condition
Methyl 3-(dimethylamino)-4-nitrobenzoateMethanol (B129727)H₂SO₄Reflux
Ethyl 3-(dimethylamino)-4-nitrobenzoateEthanolH₂SO₄Reflux
Propyl 3-(dimethylamino)-4-nitrobenzoatePropan-1-olH₂SO₄Reflux
Isopropyl 3-(dimethylamino)-4-nitrobenzoatePropan-2-olH₂SO₄Reflux
Benzyl (B1604629) 3-(dimethylamino)-4-nitrobenzoateBenzyl alcoholH₂SO₄Reflux

Amide Linkage Formation with Different Amines

Amide bond formation is another crucial derivatization of this compound, creating compounds with distinct chemical properties and potential biological activities. sphinxsai.com Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically activated first. nih.gov

A common method involves converting the carboxylic acid to a more reactive acyl chloride. This is achieved by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.comgoogle.com The resulting 3-(dimethylamino)-4-nitrobenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of primary and secondary amines to form the corresponding amides. google.com The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct. nih.gov

Alternatively, various coupling reagents can be used to facilitate direct amide bond formation without isolating the acyl chloride intermediate. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are frequently used in organic synthesis for this purpose. jocpr.com

Table 2: Examples of Amide Derivatives of this compound This table is illustrative and based on common amidation reactions.

Amide NameAmine UsedActivation Method
N-Methyl-3-(dimethylamino)-4-nitrobenzamideMethylamineThionyl Chloride
N,N-Diethyl-3-(dimethylamino)-4-nitrobenzamideDiethylamineThionyl Chloride
3-(Dimethylamino)-N-phenyl-4-nitrobenzamideAniline (B41778)Thionyl Chloride
3-(Dimethylamino)-4-nitro-N-(pyridin-2-yl)benzamide2-AminopyridineCoupling Agent (e.g., DCC)
1-(3-(Dimethylamino)-4-nitrobenzoyl)piperidinePiperidineThionyl Chloride

Synthesis and Characterization of Heterocyclic Compounds Incorporating the Benzoic Acid Framework

Incorporating the this compound scaffold into heterocyclic ring systems is a key strategy for creating structurally complex molecules with novel properties. This often requires multi-step synthetic sequences where the functional groups on the benzoic acid ring—the carboxylic acid, the nitro group, and the aromatic ring itself—serve as handles for constructing new rings.

Quinazolinone Derivatives

The synthesis of quinazolinone derivatives from this compound necessitates a preliminary reduction of the nitro group. The 4-nitro group can be selectively reduced to a 4-amino group using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) in acidic media. This transformation yields the key intermediate, 4-amino-3-(dimethylamino)benzoic acid.

This intermediate, which is a substituted anthranilic acid, can then undergo cyclization to form the quinazolinone core. nih.gov A common route involves reacting the 4-amino-3-(dimethylamino)benzoic acid with an acyl chloride (e.g., 3-chloropropionyl chloride) to form an N-acyl intermediate. nih.govsemanticscholar.org This intermediate is then cyclized by heating with a dehydrating agent like acetic anhydride (B1165640) to form a benzoxazinone (B8607429). nih.gov The benzoxazinone is a reactive species that, upon reaction with an amine, undergoes ring opening and subsequent recyclization to afford the desired 2,3-disubstituted quinazolin-4(3H)-one derivative. nih.govsemanticscholar.org

Table 3: Potential Quinazolinone Derivatives This table outlines a synthetic pathway to potential derivatives.

Key IntermediateReagent 1Reagent 2 (Amine)Resulting Quinazolinone Structure
4-Amino-3-(dimethylamino)benzoic acidAcetyl chlorideAniline2-Methyl-3-phenyl-7-(dimethylamino)quinazolin-4(3H)-one
4-Amino-3-(dimethylamino)benzoic acidBenzoyl chlorideMethylamine2-Phenyl-3-methyl-7-(dimethylamino)quinazolin-4(3H)-one
4-Amino-3-(dimethylamino)benzoic acidChloroacetyl chlorideBenzylamine2-(Chloromethyl)-3-benzyl-7-(dimethylamino)quinazolin-4(3H)-one

Coumarin (B35378) Derivatives

Direct synthesis of a coumarin ring from this compound is not straightforward. However, the benzoic acid framework can be incorporated into a pre-existing coumarin scaffold. This is typically achieved by forming an amide or ester linkage between the two moieties.

For example, a coumarin bearing an amino functional group, such as 3-amino-4-hydroxycoumarin, can serve as a nucleophile. nih.gov this compound is first converted to its reactive acid chloride using thionyl chloride. The subsequent reaction of 3-(dimethylamino)-4-nitrobenzoyl chloride with the aminocoumarin in the presence of a base like pyridine results in the formation of an N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(dimethylamino)-4-nitrobenzamide. nih.gov This synthetic strategy effectively links the benzoic acid derivative to the coumarin core, creating a hybrid molecule. nih.gov

Table 4: Representative Coumarin-Benzoic Acid Hybrids This table illustrates the formation of hybrid molecules via amide linkage.

Coumarin PrecursorBenzoic Acid DerivativeLinkage TypeProduct Name
3-Amino-4-hydroxycoumarin3-(Dimethylamino)-4-nitrobenzoyl chlorideAmideN-(4-Hydroxy-2-oxo-2H-chromen-3-yl)-3-(dimethylamino)-4-nitrobenzamide
7-Amino-4-methylcoumarin3-(Dimethylamino)-4-nitrobenzoyl chlorideAmideN-(4-Methyl-2-oxo-2H-chromen-7-yl)-3-(dimethylamino)-4-nitrobenzamide
6-Hydroxycoumarin3-(Dimethylamino)-4-nitrobenzoyl chlorideEster(2-Oxo-2H-chromen-6-yl) 3-(dimethylamino)-4-nitrobenzoate

Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazoles is a well-established way to convert a carboxylic acid into a stable, five-membered aromatic heterocycle. nih.gov The standard synthetic route begins with the conversion of this compound into its corresponding acid hydrazide. nih.gov This is usually a two-step process: first, the carboxylic acid is esterified (e.g., to the methyl or ethyl ester), and then the ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol to yield 3-(dimethylamino)-4-nitrobenzohydrazide. nih.gov

This acid hydrazide is the key precursor for the oxadiazole ring. nih.gov Cyclodehydration of the hydrazide with a second carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) is a common method to form 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov Alternatively, the acid hydrazide can be reacted with carbon disulfide (CS₂) in a basic medium to form an intermediate that, upon acidification, cyclizes to give a 1,3,4-oxadiazole-2-thiol (B52307) derivative. jchemrev.com

Table 5: Synthetic Pathway to 1,3,4-Oxadiazole Derivatives This table shows the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Key IntermediateSecond Carboxylic AcidDehydrating AgentProduct Name
3-(Dimethylamino)-4-nitrobenzohydrazideAcetic AcidPOCl₃2-(3-(Dimethylamino)-4-nitrophenyl)-5-methyl-1,3,4-oxadiazole
3-(Dimethylamino)-4-nitrobenzohydrazideBenzoic AcidPOCl₃2-(3-(Dimethylamino)-4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
3-(Dimethylamino)-4-nitrobenzohydrazide4-Chlorobenzoic AcidPOCl₃2-(4-Chlorophenyl)-5-(3-(dimethylamino)-4-nitrophenyl)-1,3,4-oxadiazole

SAR Investigations of Reactivity and Interaction Mechanisms

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. The derivatives of this compound synthesized in the preceding sections provide a valuable platform for systematic SAR investigations. By modifying specific parts of the molecule, researchers can probe the structural requirements for a desired interaction with a biological target.

The conversion of the carboxylic acid to a series of esters (Section 5.3.1) allows for a systematic variation of steric bulk and lipophilicity. Comparing the activity of a methyl ester versus a benzyl ester, for example, can reveal whether a small, compact group or a larger, aromatic group is preferred in a target's binding pocket. The removal of the acidic proton also changes the molecule's ionization state at physiological pH and eliminates its ability to act as a hydrogen bond donor at that position.

Similarly, the library of amides (Section 5.3.2) introduces different substituents on the nitrogen atom. This not only modifies steric and electronic properties but also introduces new hydrogen bonding possibilities. A primary or secondary amide can act as both a hydrogen bond donor and acceptor, whereas a tertiary amide can only act as an acceptor. This modulation of hydrogen bonding capacity is a critical aspect of SAR studies.

Correlation of Substituent Effects with Chemical Reactivity Profiles

The chemical reactivity of this compound and its derivatives is significantly influenced by the electronic effects of substituents on the aromatic ring. These effects can be quantitatively correlated with reactivity using linear free-energy relationships, most notably the Hammett equation. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the parent compound through the substituent constant (σ) and the reaction constant (ρ).

The dimethylamino group at the 3-position is a strong electron-donating group, primarily through its +M (mesomeric) effect, which increases electron density at the ortho and para positions. Conversely, the nitro group at the 4-position is a powerful electron-withdrawing group due to its -I (inductive) and -M effects, which significantly decreases electron density on the aromatic ring.

The interplay of these opposing electronic effects governs the reactivity of the molecule. For instance, in electrophilic aromatic substitution reactions, the activating effect of the dimethylamino group would direct incoming electrophiles to the ortho and para positions relative to it (positions 2 and 5). However, the strong deactivating nature of the nitro group makes the ring as a whole less susceptible to electrophilic attack.

The acidity of the carboxylic acid group is also modulated by these substituents. The electron-withdrawing nitro group at the para position enhances the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through resonance. In contrast, the electron-donating dimethylamino group at the meta position would have a less pronounced effect on the acidity.

To illustrate the impact of various substituents on the reactivity of a benzoic acid core, the following interactive data table presents Hammett substituent constants (σ) for a range of functional groups. These constants provide a quantitative measure of the electronic influence of a substituent.

Substituentσ_metaσ_paraElectronic Effect
-N(CH₃)₂-0.15-0.83Strong Electron-Donating
-NH₂-0.16-0.66Strong Electron-Donating
-OH0.13-0.37Electron-Donating
-OCH₃0.11-0.27Electron-Donating
-CH₃-0.07-0.17Weak Electron-Donating
-H0.000.00Reference
-Cl0.370.23Weak Electron-Withdrawing
-Br0.390.23Weak Electron-Withdrawing
-CN0.620.70Strong Electron-Withdrawing
-NO₂0.710.78Strong Electron-Withdrawing

Data sourced from established physical organic chemistry literature.

By synthesizing derivatives of this compound with different substituents at various positions, a Hammett plot can be constructed. This involves plotting the logarithm of the rate or equilibrium constant for a specific reaction (e.g., ester hydrolysis) against the corresponding Hammett substituent constant. A linear relationship in the Hammett plot would indicate that the electronic effects of the substituents are the primary drivers of the observed changes in reactivity.

Computational Approaches to Rational Design of Analogs

Computational chemistry offers powerful tools for the rational design of analogs of this compound with tailored properties. These in silico methods can predict the physicochemical and biological properties of molecules before their synthesis, thereby saving time and resources. Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For analogs of this compound, a QSAR study would involve generating a dataset of derivatives with known biological activities and calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature.

Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that predicts the biological activity based on the calculated descriptors. A well-validated QSAR model can be used to predict the activity of novel, unsynthesized analogs, guiding the selection of the most promising candidates for synthesis and testing.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov If the biological target of this compound is known, molecular docking can be employed to design analogs with improved binding affinity and selectivity.

The process involves generating a three-dimensional model of the ligand and the receptor's binding site. The ligand is then "docked" into the binding site in various conformations and orientations, and a scoring function is used to estimate the binding energy for each pose. By analyzing the docking results, medicinal chemists can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. This information can then be used to design new analogs with modifications that enhance these interactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov Starting from a docked pose, an MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements. This allows for the assessment of the stability of the binding pose and the flexibility of both the ligand and the receptor.

MD simulations can reveal important information about the conformational changes that occur upon ligand binding and can be used to calculate the free energy of binding with higher accuracy than docking alone. For the rational design of this compound analogs, MD simulations can help to refine the design of molecules that form stable and long-lasting interactions with their biological target.

The following table summarizes the key computational approaches and their applications in the rational design of analogs of this compound.

Computational ApproachDescriptionApplication in Analog Design
QSAR Correlates chemical structure with biological activity using mathematical models.Predicts the activity of virtual compounds to prioritize synthesis.
Molecular Docking Predicts the binding orientation and affinity of a ligand to a receptor.Identifies key binding interactions and suggests structural modifications to improve affinity.
Molecular Dynamics Simulates the time-dependent behavior of a molecular system.Assesses the stability of ligand-receptor complexes and refines binding poses.

Through the synergistic application of these computational methods, researchers can efficiently explore the chemical space around the this compound scaffold to design novel analogs with optimized properties for various applications.

Advanced Applications and Emerging Research Directions

Materials Science Applications

The unique electronic structure of 3-(Dimethylamino)-4-nitrobenzoic acid makes it a candidate for investigation in materials science, particularly in optics and electronics.

Development of Fluorescent Probes and Organic Dyes

While direct studies detailing the use of this compound as a fluorescent probe are limited, the structural motifs it contains are central to the design of many organic fluorophores and dyes. Organic dyes, especially those with donor-acceptor architectures, are integral to various technologies. mdpi.com The combination of the electron-donating dimethylamino group and the electron-accepting nitro group on the benzene (B151609) ring facilitates intramolecular charge transfer (ICT) upon photoexcitation, a fundamental mechanism for fluorescence.

Compounds with similar structures, such as 4-N,N-dimethylamino-4'-nitrostilbene, are known for their dual fluorescence properties. photochemcad.com Furthermore, derivatives of 3-dimethylamino-1-arylpropenones have been successfully synthesized and used as disperse dyes for polyester (B1180765) fabrics, yielding a range of colors from greenish-yellow to orange. mdpi.com The related compound, 4-Methylamino-3-nitrobenzoic acid, is also noted for its application in the synthesis of dyes. indiamart.commade-in-china.comnbinno.com These examples suggest that this compound likely possesses chromophoric properties and could be developed into novel dyes or fluorescent labels. The solubility and binding properties could be tuned by modifying the carboxylic acid group, making it a potentially versatile scaffold for creating targeted fluorescent probes.

Investigation of Linear and Non-Linear Optical (NLO) Properties in Crystalline Materials

Materials exhibiting non-linear optical (NLO) properties are crucial for applications in optical switching, frequency conversion, and optical data storage. ias.ac.in A key requirement for second-order NLO activity is a non-centrosymmetric crystal packing of molecules with large hyperpolarizability. This is often achieved with organic molecules that have a strong donor-acceptor character, leading to a significant change in dipole moment upon excitation.

The structure of this compound, featuring the dimethylamino donor and nitro acceptor, is a classic "push-pull" system known to enhance molecular hyperpolarizability. researchgate.net Research on analogous compounds provides strong evidence for the NLO potential of this class of materials. For instance, single crystals of 4-Nitrobenzoic acid (4-NBA) have been studied for their third-order NLO properties, exhibiting effects like reverse saturable absorption and self-defocusing. ias.ac.inresearchgate.net Other organic crystals incorporating nitrobenzoic acid derivatives, such as 1,2,3-benzotriazole 2-chloro 4-nitrobenzoic acid (BCNB) and 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB), have demonstrated significant third-order NLO susceptibility. researchgate.netsemnan.ac.ir For a material to exhibit second-harmonic generation (SHG), it must crystallize in a non-centrosymmetric space group. While the crystal structure of this compound is not widely reported in this context, the potential for strong NLO response at the molecular level is high.

Below is a table comparing the NLO properties of related organic crystals, illustrating the potential of this class of materials.

CrystalCrystal SystemSpace GroupThird-Order NLO Susceptibility (χ(3))Key NLO Property
4-Nitrobenzoic acid (4-NBA) MonoclinicP21/n5.316 × 10⁻⁷ esu researchgate.netSelf-defocusing ias.ac.inresearchgate.net
BCNB MonoclinicP21/n2.38179 × 10⁻⁸ esu semnan.ac.irSelf-defocusing semnan.ac.ir
AMPCNB MonoclinicP2/n-Third-Order NLO researchgate.net

This table is for illustrative purposes, showing data for related compounds to highlight the potential NLO activity of donor-acceptor substituted benzoic acids.

Exploration in Charge Transfer Complex Formation for Optoelectronic Devices

Charge transfer (CT) complexes, formed between an electron donor and an electron acceptor, are gaining attention for their unique optical and electrical properties, which are valuable for optoelectronic devices like organic solar cells and light-emitting diodes. researchgate.net The formation of these complexes is governed by the energy difference between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov

This compound is inherently a donor-acceptor molecule, but it can also function as a component in a larger CT complex. The dimethylamino group makes the aromatic ring electron-rich, allowing it to act as a donor, while the nitro group makes it electron-poor, enabling it to act as an acceptor. This dual nature makes it a fascinating candidate for forming CT complexes with other aromatic molecules. Studies on related systems, such as complexes between anilides and nitrobenzene (B124822) derivatives, have shown that stable n-π* and π-π* type complexes can be formed. nih.gov Research on 4-(dimethylaminobenzonitrile) has detailed the intramolecular charge transfer dynamics, which are fundamental to the properties of such molecules in different solvent environments. researchgate.net The formation of CT complexes can lead to new, long-wavelength absorption bands and altered electronic properties, which are desirable for active materials in organic transistors and photovoltaic devices. researchgate.net

Contributions to Advanced Synthetic Methodology

The reactivity of the functional groups on this compound makes it a valuable building block in organic chemistry.

As a Key Intermediate in Multi-step Organic Syntheses

Multi-step synthesis is the backbone of creating complex organic molecules, including pharmaceuticals and functional materials. The strategic use of intermediates with multiple functional groups allows for sequential and regioselective reactions. This compound is a valuable intermediate because its functional groups can be selectively transformed. biosynth.com

A primary transformation is the reduction of the nitro group to an amine. For example, the catalytic hydrogenation of the related compound 3-(benzylamino)-4-nitrobenzoic acid yields 3-(benzylamino)-4-aminobenzoic acid. This resulting ortho-diamino benzoic acid derivative is a precursor for the synthesis of important heterocyclic structures like benzimidazoles. A similar reduction of this compound would yield 3-(dimethylamino)-4-aminobenzoic acid, a versatile intermediate for building fused ring systems.

The sequence of reactions in a multi-step synthesis is critical. The directing effects of the substituents must be considered. libretexts.orglumenlearning.com For example, starting from benzene, a synthetic route to a related compound like m-bromoaniline requires nitration first (as the nitro group is a meta-director), followed by bromination, and finally reduction of the nitro group. lumenlearning.com The presence of the carboxyl, dimethylamino, and nitro groups on one ring allows for a variety of coupling and cyclization strategies, positioning this compound as a useful starting point for complex target molecules. truman.edutruman.edu

In the Design of Novel Catalytic Systems

While there is extensive research on catalysts for the synthesis of nitrobenzoic acids, the use of this compound itself in the design of catalytic systems is a largely unexplored area. The molecule possesses potential ligand-forming sites: the nitrogen of the dimethylamino group and the oxygen atoms of the carboxylate group. These sites could coordinate with metal centers to form organometallic complexes.

The electronic properties of the aromatic ring, modulated by the push-pull substituents, could influence the catalytic activity of such a metal complex. By tuning the electronic environment of a metal center, it is possible to control its reactivity in catalytic cycles. Although no specific examples are currently documented, the structural features of this compound suggest its potential as a scaffold for developing new, specialized catalysts for organic transformations.

Chemical Sensing and Detection Platforms

Design of Colorimetric Sensors for Specific Chemical Analytes

Development of Electrochemical Sensors

The development of electrochemical sensors based on this compound has not been extensively reported in publicly available research. Electrochemical sensors typically utilize compounds that can undergo redox reactions at an electrode surface. The presence of the nitro group in this compound suggests that it could be electrochemically active, as nitroaromatic compounds are known to be reducible. However, specific studies that harness this property for the development of electrochemical sensors for particular analytes are not found in the existing body of scientific literature.

Interdisciplinary Research with Pharmaceutical Sciences (Focus on chemical mechanisms and compound modifications)

Chemical Scaffolding for Diverse Molecular Architectures

There is a notable absence of dedicated research on the use of this compound as a chemical scaffold for creating diverse molecular architectures in the context of pharmaceutical sciences. A chemical scaffold serves as the core structure of a molecule to which various functional groups can be attached to create a library of compounds. While its structure contains reactive sites—the carboxylic acid and the aromatic ring—that could potentially be modified, its specific application as a foundational scaffold for generating a range of pharmaceutically relevant molecules is not a focus of current research literature.

Principles of Ligand Design for Molecular Recognition Studies

Detailed studies on the principles of ligand design specifically utilizing this compound for molecular recognition are not prominent in the scientific literature. Ligand design involves tailoring the structure of a molecule to achieve specific binding to a biological target. While the functional groups present in this compound could theoretically participate in intermolecular interactions, comprehensive research exploring its derivatives as ligands and the principles governing their molecular recognition properties is not currently available.

Environmental Chemistry Applications (Focused on chemical degradation and transformation, not ecotoxicity)

The environmental fate of nitroaromatic compounds, a class to which this compound belongs, is a subject of significant interest due to their widespread industrial use and potential persistence in the environment. Research in this area has primarily focused on the microbial transformation of these compounds under various conditions.

Under anaerobic conditions, microbial communities have been shown to transform nitroaromatic compounds. The primary transformation pathway involves the reduction of the nitro group to an amino group. For instance, studies on related compounds like p-nitrobenzoic acid have demonstrated its complete biological transformation into the corresponding amino derivative by various bacteria, including methanogenic bacteria, sulphate-reducing bacteria, and clostridia. This reduction is a key step in the detoxification and further degradation of these compounds.

In environments such as sewage effluent, the transformation of mononitrobenzoic acids can occur under both aerobic and anaerobic conditions. Under anaerobic conditions, the formation of aminobenzoic acid from nitrobenzoic acid has been observed. The rate and extent of these transformations are dependent on various factors, including the specific microbial consortia present and the availability of electron donors.

While these studies provide a general understanding of the environmental degradation of nitrobenzoic acids, specific research detailing the chemical degradation and transformation pathways of this compound, including abiotic degradation mechanisms like photolysis or hydrolysis, is not extensively documented. The presence of the dimethylamino group may influence the electronic properties of the molecule and, consequently, its susceptibility to and pathways of degradation compared to unsubstituted nitrobenzoic acids. However, without specific studies on this particular compound, its precise environmental transformation remains an area requiring further investigation.

Studies on Chemical Degradation Pathways

Currently, there is a notable lack of specific studies in peer-reviewed literature detailing the chemical degradation pathways of this compound. The stability of a molecule is a critical factor for its potential applications, and understanding its degradation is key to ensuring its efficacy and predicting its environmental fate.

For related compounds, such as aminobenzoic acids and their derivatives, chemical stability can be influenced by factors like pH and the presence of oxidizing or reducing agents. For instance, studies on amino acid prodrugs have shown that stability is pH-dependent, with greater stability often observed at lower pH values. nih.gov The degradation of such compounds can proceed through hydrolysis of ester or amide bonds if present, or through oxidation of the amino group.

In the broader class of nitroaromatic compounds, degradation can occur under specific conditions. For example, the nitro group can be reduced to an amino group under reducing conditions, a common transformation in both synthetic and biological systems. nih.gov The presence of the carboxylic acid and dimethylamino groups on the same aromatic ring as the nitro group in this compound would be expected to influence its reactivity and degradation profile, but specific pathways have not been elucidated.

Table of Related Compound Stability:

Compound ClassKey Degradation FactorsCommon Degradation Products
Amino Acid ProdrugspH, EnzymesParent drug, linker fragments
Nitroaromatic CompoundsReducing agents, MicroorganismsAromatic amines, hydroxylamines
Aminobenzoic AcidspH, Oxidizing agentsOxidized and polymerized products

This table presents generalized data for classes of related compounds and not specific data for this compound.

Investigation of Photochemical Reactivity

The photochemical reactivity of this compound has not been specifically detailed in available scientific literature. The study of how a molecule interacts with light is crucial for applications where it might be exposed to sunlight or other light sources, and for understanding its environmental persistence.

Generally, nitroaromatic compounds are known to be photochemically active. The nitro group can significantly influence the excited state properties of the molecule. Upon absorption of UV light, these compounds can undergo various reactions, including the reduction of the nitro group. For some nitroaromatic compounds, this can lead to the formation of nitroso compounds and other photoproducts.

The presence of an amino group, as in p-aminobenzoic acid (PABA), a well-known UV filter, also dictates significant photochemical behavior. The direct photolysis of PABA is a primary transformation pathway in sunlit waters. Its degradation can lead to the formation of various photoproducts through processes like oxidation of the amino group and polymerization.

For this compound, one would anticipate a complex photochemical behavior due to the presence of both the electron-donating dimethylamino group and the electron-withdrawing nitro group. This substitution pattern can lead to intramolecular charge transfer upon photoexcitation, potentially opening up unique reaction pathways. However, without specific experimental data, any proposed mechanism remains speculative.

Conclusion and Future Perspectives

Summary of Key Findings and Advancements in 3-(Dimethylamino)-4-nitrobenzoic Acid Research

A comprehensive review of available scientific literature and chemical databases indicates that dedicated research on this compound is exceptionally limited. Unlike its isomer, 4-(dimethylamino)-3-nitrobenzoic acid, which is available commercially for early discovery research, there is a notable absence of published studies detailing the synthesis, characterization, or application of the 3-(dimethylamino) isomer. The electronic and steric arrangement of the functional groups—a dimethylamino group at the 3-position, a nitro group at the 4-position, and a carboxylic acid at the 1-position—suggests a unique chemical profile. The electron-donating dimethylamino group and the electron-withdrawing nitro and carboxylic acid groups create a complex electronic environment on the benzene (B151609) ring, which theoretically influences its reactivity, acidity, and potential for intermolecular interactions. However, without experimental data, these remain theoretical considerations. The current body of knowledge lacks any significant findings or advancements specifically concerning this compound.

Identification of Current Research Gaps and Methodological Challenges

The most significant research gap is the fundamental lack of synthesis and characterization data for this compound. There are no established and published methods for its preparation, which is the primary obstacle to any further investigation. This absence of a reliable synthetic route presents a major methodological challenge.

Key Research Gaps:

Synthesis: No documented, optimized synthesis protocol is available in the public domain.

Spectroscopic Data: There is no public record of its nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) data, which are essential for structural confirmation.

Physicochemical Properties: Basic properties such as melting point, solubility, and pKa have not been determined.

Reactivity and Stability: The chemical reactivity and stability of the compound under various conditions are unknown.

Biological Activity: No studies have been conducted to explore its potential biological or pharmacological effects.

Methodological Challenges:

Regioselectivity in Synthesis: A key challenge in synthesizing this specific isomer is controlling the regioselectivity during the substitution reactions on the benzene ring to ensure the correct placement of the three different functional groups.

Purification and Isolation: Without established protocols, developing effective methods for the purification and isolation of the target compound from potential isomers and byproducts would be a significant hurdle.

Lack of Reference Data: The absence of analytical data for this compound makes it difficult for researchers to confirm its identity and purity if they were to synthesize it. sigmaaldrich.comsigmaaldrich.com

Promising Avenues for Future Academic Inquiry and Interdisciplinary Collaboration

The profound lack of information on this compound presents a "blue sky" opportunity for chemical research. Future work in this area could provide valuable insights into the structure-property relationships of polysubstituted aromatic compounds.

Future Academic Inquiry:

Synthetic Chemistry: The primary and most immediate avenue for research is the development of a robust and efficient synthesis for this compound. This would likely involve a multi-step synthesis requiring careful control of directing group effects in electrophilic aromatic substitution or the use of modern cross-coupling methodologies.

Structural and Spectroscopic Analysis: Once synthesized, a thorough characterization using techniques such as X-ray crystallography, NMR, FT-IR, and mass spectrometry would be essential to establish its definitive structure and spectroscopic signature.

Computational Chemistry: Theoretical studies could be employed to predict the compound's electronic properties, reactivity, and spectral data, which could then be compared with experimental findings. This could also provide insight into the stability of this isomer compared to others.

Materials Science: The presence of both electron-donating and electron-withdrawing groups, along with a carboxylic acid moiety, makes it a candidate for investigation as a building block for novel organic materials, such as dyes, polymers, or metal-organic frameworks (MOFs). The nitro group, in particular, is a key functional group in the synthesis of materials with nonlinear optical (NLO) properties.

Medicinal Chemistry: The nitroaromatic and aminobenzoic acid motifs are present in various biologically active compounds. For instance, derivatives of other nitrobenzoic acids have been investigated for their potential antifungal activities. researchgate.net Therefore, future studies could explore the biological activity of this compound and its derivatives as potential therapeutic agents. The reduction of the nitro group to an amine would yield a tri-substituted aniline (B41778) derivative, a common scaffold in drug discovery.

Interdisciplinary Collaboration:

The study of this compound is ripe for interdisciplinary collaboration. Synthetic organic chemists could collaborate with:

Analytical Chemists to develop methods for its detection and characterization.

Computational Chemists to model its properties and predict its reactivity.

Materials Scientists to explore its potential in the development of new materials.

Pharmacologists and Biochemists to screen the compound for any potential biological activity.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-(Dimethylamino)-4-nitrobenzoic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Nitration : Introduce the nitro group to a benzoic acid derivative using mixed acids (e.g., HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.
  • Dimethylamination : Perform nucleophilic substitution or reductive amination on a nitro-substituted precursor. For example, react 4-nitro-3-chlorobenzoic acid with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C.
  • Purification : Use recrystallization from ethanol/water mixtures to isolate the product. Monitor reaction progress via TLC or HPLC .

Q. How do substituents like dimethylamino and nitro groups influence the acidity of benzoic acid derivatives?

  • Methodology :

  • Electronic Effects : The nitro group (electron-withdrawing) increases acidity by stabilizing the deprotonated carboxylate via resonance. The dimethylamino group (electron-donating) decreases acidity by destabilizing the carboxylate.
  • Experimental Validation : Compare pKa values using potentiometric titration in aqueous or mixed solvents. For example, 4-nitrobenzoic acid (pKa ≈ 1.68) is more acidic than benzoic acid (pKa ≈ 4.2), while 4-(dimethylamino)benzoic acid (pKa ≈ 6.1) is less acidic .

Q. What factors determine the solubility of this compound in organic solvents?

  • Methodology :

  • Solvent Polarity : Polar solvents (e.g., methanol, DMSO) enhance solubility due to hydrogen bonding with the nitro and carboxyl groups.
  • Abraham Model Parameters : Use solute descriptors (e.g., S = 1.520, A = 0.680) to predict log solubility (log c) in alcohols, ethers, or esters. For example, solubility in 1-propanol is higher than in 1-decanol due to better hydrogen-bond acceptance .

Q. What safety precautions are essential when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage : Keep in airtight containers away from light to prevent degradation.
  • Disposal : Follow hazardous waste protocols (e.g., neutralization before disposal) as per local regulations .

Advanced Research Questions

Q. How can crystallographic methods resolve structural ambiguities in this compound?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply SHELXL for high-resolution refinement. Address twinning with the TWIN/BASF commands. Validate hydrogen bonding (e.g., O–H⋯O interactions) using Mercury software .

Q. What strategies optimize the separation of this compound from byproducts in complex mixtures?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Monitor at 254 nm.
  • Ion-Exchange Resins : Employ weak anion exchangers (e.g., DEAE-cellulose) at pH 6–7 to exploit the carboxylate group’s charge .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., pKa, solubility) of this compound?

  • Methodology :

  • Cross-Validation : Re-measure properties using standardized conditions (e.g., 25°C, 0.1 M ionic strength).
  • Data Reconciliation : Apply the Abraham model to correlate solubility across solvents. Compare experimental pKa values with computational predictions (e.g., COSMO-RS) .

Q. What spectroscopic techniques are most effective for characterizing tautomeric or conformational equilibria in this compound?

  • Methodology :

  • NMR : Use ¹H-¹³C HSQC to detect keto-enol tautomerism. Analyze solvent-induced shifts in DMSO-d₆ vs. CDCl₃.
  • IR Spectroscopy : Identify ν(C=O) and ν(NO₂) bands to assess hydrogen-bonding networks.
  • DFT Calculations : Optimize tautomer geometries at the B3LYP/6-311++G(d,p) level and compare with experimental data .

Q. How can researchers design derivatives of this compound for enhanced bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify the dimethylamino group to tertiary amines (e.g., pyrrolidino) or introduce halogens at the 5-position.
  • Synthetic Routes : Use Suzuki coupling for aryl substitutions or click chemistry for triazole linkages. Validate purity via LC-MS and bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)-4-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)-4-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.